

The Solubility of Rhodium(III) Chloride Hydrate in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **rhodium**(III) chloride hydrate (RhCl₃·xH₂O) in water. While extensively cited as a water-soluble compound, specific quantitative solubility data is scarce in readily available literature. This document summarizes the existing qualitative data, outlines a detailed experimental protocol for quantitative determination, and illustrates the chemical behavior of this compound in aqueous solutions.

Qualitative and Quantitative Solubility Data

Rhodium(III) chloride hydrate, a dark red crystalline powder, is widely reported to be soluble in water.[1][2][3][4][5][6] Its solubility is a key feature that distinguishes it from its anhydrous form (RhCl₃), which is insoluble in water.[7][8] The degree of hydration is a critical factor, with the hydrated forms being significantly more soluble.[6]

While precise figures are not consistently published, the compound is often described as "easily soluble" or "very soluble".[3][5][8] This high solubility is crucial for its application in preparing homogeneous catalysts for various chemical reactions, including the production of acetic acid and hydroformylation.[7]

Table 1: Summary of Solubility Characteristics of **Rhodium**(III) Chloride Forms



Compound Form	Chemical Formula	Water Solubility	Notes
Hydrated	RhCl₃·xH₂O	Soluble, Easily Soluble[3][5][9]	The commercially available and commonly used form for aqueous reactions.
Anhydrous	RhCl₃	Insoluble[7][8]	A polymeric solid with a different crystal structure from the hydrated form.[10]

Note: The exact number of water molecules (x) in the hydrate can vary, with the trihydrate $(RhCl_3\cdot 3H_2O)$ being a common form.[7][10]

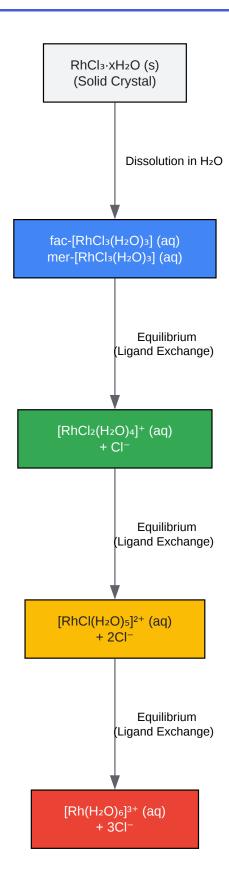
Aqueous Solution Chemistry

Upon dissolution in water, **rhodium**(III) chloride hydrate forms reddish solutions.[10] The composition of these solutions is complex and changes over time and with varying chloride concentrations. The dissolved **rhodium** exists as an equilibrium mixture of several chloro-aqua complexes.[7] These species include:

- [Rh(H₂O)₆]³⁺
- [RhCl(H₂O)₅]²⁺
- cis-[RhCl2(H2O)4]+
- trans-[RhCl2(H2O)4]+
- fac-[RhCl3(H2O)3]
- mer-[RhCl₃(H₂O)₃]

The relative proportions of these species influence the color of the solution, which can range from yellow to a characteristic raspberry-red.[7]





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Figure 1. Dissolution and speciation of **Rhodium**(III) Chloride Hydrate in water.



Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the temperature-dependent solubility of a water-soluble inorganic salt, such as **rhodium**(III) chloride hydrate. This method involves preparing saturated solutions and measuring the concentration at various temperatures to construct a solubility curve.[9][11]

3.1 Materials and Equipment

- Rhodium(III) chloride hydrate (analytical grade)
- Deionized water
- Analytical balance (± 0.0001 g)
- Jacketed reaction vessel or multiple test tubes
- Controllable heating/cooling circulator or water baths
- Calibrated digital thermometer (± 0.1 °C)
- Magnetic stirrer and stir bars
- · Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters)
- Analytical instrumentation for concentration measurement (e.g., ICP-OES or UV-Vis Spectrophotometer)

3.2 Experimental Workflow

Figure 2. Experimental workflow for determining temperature-dependent solubility.

3.3 Detailed Procedure

 Preparation of Saturated Solution: Add an excess amount of rhodium(III) chloride hydrate to a known mass of deionized water in the reaction vessel. The presence of undissolved solid is



necessary to ensure saturation.

- Equilibration: Bring the vessel to the desired starting temperature (e.g., 20 °C) using the
 circulator. Stir the mixture vigorously to facilitate the dissolution process and allow the
 system to reach equilibrium. A period of 24-48 hours is often sufficient, but the time should
 be validated by taking measurements at different intervals until the concentration remains
 constant.
- Sample Collection: Once equilibrium is reached, stop stirring and allow the undissolved solid to settle. Withdraw a sample of the clear supernatant liquid. It is critical to perform this step isothermally; using a pre-warmed or pre-cooled syringe and filter can prevent precipitation or further dissolution during sampling.
- Gravimetric and Volumetric Analysis: Immediately weigh the collected sample to determine
 its mass. Then, quantitatively transfer the sample to a volumetric flask and dilute to a known
 volume. This allows for the calculation of the initial sample's density and the mass of the
 solvent.
- Concentration Determination: Analyze the concentration of **rhodium** in the diluted solution using a suitable analytical technique like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for high accuracy and element specificity.
- Calculation of Solubility: From the concentration of the diluted sample, calculate the mass of RhCl₃·xH₂O in the original supernatant sample. The solubility can then be expressed in grams of solute per 100 g of water.
 - Solubility = (mass of solute / mass of water) x 100
- Temperature Variation: Repeat steps 2 through 6 at various other temperatures (e.g., in 10

 °C increments) to generate a solubility curve.

Conclusion

Rhodium(III) chloride hydrate is a readily water-soluble compound, a property essential for its widespread use in catalysis and chemical synthesis. While quantitative solubility data is not widely reported, it can be determined through established experimental protocols. Understanding the complex speciation of **rhodium** chloro-aqua complexes in solution is critical



for researchers and drug development professionals who rely on the predictable behavior of this important **rhodium** source in aqueous media.

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- To cite this document: BenchChem. [The Solubility of Rhodium(III) Chloride Hydrate in Water: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144600#solubility-of-rhodium-iii-chloride-hydrate-in-water]

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